molecular formula C18H12BrNO6 B12511324 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4h-chromene-2-carboxylic acid

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4h-chromene-2-carboxylic acid

Cat. No.: B12511324
M. Wt: 418.2 g/mol
InChI Key: TZKQFDIFVZAYER-UHFFFAOYSA-N
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Description

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has gained attention due to its potent and selective agonistic activity towards the orphan G protein-coupled receptor GPR35 .

Preparation Methods

The synthesis of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves several steps:

Chemical Reactions Analysis

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves its binding to the GPR35 receptor. Upon binding, it activates the receptor, leading to the recruitment of β-arrestin and subsequent downstream signaling pathways. This activation can modulate various cellular responses, including inflammation and cell proliferation .

Comparison with Similar Compounds

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is unique due to its high selectivity and potency towards GPR35 compared to other chromene derivatives. Similar compounds include:

These compounds share structural similarities but differ in their selectivity and potency towards GPR35, highlighting the unique properties of this compound.

Biological Activity

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, identified by its CAS number 1443367-20-1, is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H12BrNO6C_{18}H_{12}BrNO_6 with a molecular weight of 418.20 g/mol. The compound features a chromene ring system that is essential for its biological activity.

GPR35 Agonism

One of the most significant biological activities of this compound is its role as a GPR35 agonist . GPR35 is a G protein-coupled receptor implicated in various physiological processes, including inflammation and pain modulation. The compound has been shown to bind to GPR35 with high affinity (KD = 5.27 nM), demonstrating its potential as a therapeutic agent in conditions where GPR35 modulation is beneficial .

Antimicrobial Properties

Flavonoid compounds are known for their antimicrobial activities. Although direct studies on this compound's antimicrobial effects are scarce, related compounds within the chromene family have shown effectiveness against bacterial and fungal strains .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound interacts with GPR35, leading to downstream signaling that may affect inflammatory pathways.
  • Cellular Uptake : Its lipophilic nature allows for effective cellular penetration, facilitating interaction with intracellular targets.
  • Modulation of Enzymatic Activity : Like many flavonoids, it may inhibit enzymes involved in oxidative stress and inflammation.

Case Studies and Research Findings

StudyFindings
NCBI Study (2008)Demonstrated the planar structure of similar chromene derivatives and their potential biological activities .
PubMed Research (2013)Highlighted the agonistic activity on GPR35 and characterized binding affinities through various assays .
MDPI Research (2024)Investigated structure-activity relationships among flavonoids and their derivatives, emphasizing the importance of functional groups in modulating biological activity .

Properties

Molecular Formula

C18H12BrNO6

Molecular Weight

418.2 g/mol

IUPAC Name

6-bromo-8-[(4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C18H12BrNO6/c1-25-11-4-2-9(3-5-11)17(22)20-13-7-10(19)6-12-14(21)8-15(18(23)24)26-16(12)13/h2-8H,1H3,(H,20,22)(H,23,24)

InChI Key

TZKQFDIFVZAYER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2OC(=CC3=O)C(=O)O)Br

Origin of Product

United States

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